molecular formula C12H16O3 B6290972 2-Isopropoxy-4,5-dimethylbenzoic acid CAS No. 2432848-68-3

2-Isopropoxy-4,5-dimethylbenzoic acid

Cat. No.: B6290972
CAS No.: 2432848-68-3
M. Wt: 208.25 g/mol
InChI Key: CFEQFRNJGWGGLO-UHFFFAOYSA-N
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Description

2-Isopropoxy-4,5-dimethylbenzoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, featuring an isopropoxy group and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4,5-dimethylbenzoic acid typically involves the esterification of 4,5-dimethylbenzoic acid with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4,5-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones or carboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-Isopropoxy-4,5-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethylbenzoic acid: Lacks the isopropoxy group, resulting in different chemical properties and reactivity.

    2-Isopropoxybenzoic acid: Similar structure but without the methyl groups, affecting its steric and electronic characteristics.

    2-Methoxy-4,5-dimethylbenzoic acid: Contains a methoxy group instead of an isopropoxy group, leading to variations in its chemical behavior.

Uniqueness

2-Isopropoxy-4,5-dimethylbenzoic acid is unique due to the presence of both isopropoxy and methyl groups, which influence its reactivity and potential applications. The combination of these functional groups provides distinct chemical properties that can be leveraged in various research and industrial contexts.

Properties

IUPAC Name

4,5-dimethyl-2-propan-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-7(2)15-11-6-9(4)8(3)5-10(11)12(13)14/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEQFRNJGWGGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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